3-Methoxy-5-methylbenzaldehyde

Overview

Description

Molecular Structure Analysis

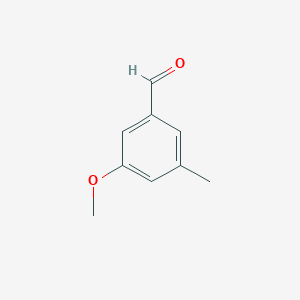

The molecular structure of 3-Methoxy-5-methylbenzaldehyde consists of a benzene ring substituted with a methoxy group (-OCH3) and a methyl group (-CH3) at different positions . The molecular weight is 150.18 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 150.18 . The compound is stored in an inert atmosphere at 2-8°C .Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Mechanism of Action

Target of Action

3-Methoxy-5-methylbenzaldehyde, a type of benzaldehyde, primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, which are crucial for the survival and growth of fungi .

Mode of Action

The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of the compound . The antifungal activity of benzaldehydes, including this compound, increases with the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The affected biochemical pathways primarily involve the oxidative stress-response pathway . The compound’s disruption of cellular antioxidation leads to an increase in oxidative stress within the fungal cells . This increased stress can inhibit the growth of the fungi and may lead to cell death .

Result of Action

The primary result of the action of this compound is the inhibition of fungal growth . By disrupting the antioxidation systems of the fungi, the compound induces oxidative stress, which can lead to cell death . This makes it an effective antifungal agent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Additionally, the presence of other compounds can affect its action. For example, certain benzaldehydes, when combined with phenylpyrroles, can overcome the tolerance of some fungi to these agents and/or increase the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

properties

IUPAC Name |

3-methoxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEOJPQWDHZBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454921 | |

| Record name | 3-METHOXY-5-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90674-26-3 | |

| Record name | 3-METHOXY-5-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3-methoxy-5-methylbenzaldehyde undergo electrochemical modifications?

A: Yes, research demonstrates that this compound and its Schiff base derivatives can be electrochemically modified. Studies have successfully performed anodic acetoxylation [, ] and pyridination [, , ] on these compounds. These modifications introduce new functional groups, influencing the molecule's reactivity and potential applications.

Q2: What is interesting about the anodic pyridination of this compound Schiff bases?

A: Anodic pyridination of these Schiff bases in acetonitrile containing pyridine leads to regiospecific addition. The pyridinium group attaches meta to the hydroxy group on the aromatic ring []. This regiospecificity suggests a controlled reaction mechanism, potentially involving a phenoxonium ion intermediate as proposed by the researchers [].

Q3: Has this compound been used in the synthesis of natural product analogs?

A: Yes, it serves as a key starting material in synthesizing analogs of serotonin neurotoxins [, ]. The selective introduction of a methyl group ortho to the hydroxyl group in vanillin, leading to the formation of this compound, is a crucial step in this synthesis.

Q4: Can this compound be used to synthesize complex polycyclic aromatic compounds?

A: Absolutely. Researchers employed a Suzuki-Miyaura coupling reaction between 1,4,5-(trimethoxynaphthalen-2-yl)boronic acid and 2-iodo-3-methoxy-5-methylbenzaldehyde to yield a key intermediate. This intermediate was further transformed into a tetracyclic aromatic structure, 1,7,8,12-tetramethoxy-3-methyltetraphene, which ultimately led to the synthesis of tetrangulol []. This highlights the versatility of this compound in constructing complex molecules.

Q5: Are there alternative synthetic routes to obtain this compound?

A: While a previous method involved converting o-vanillin to 2-hydroxy-3-methoxytoluene followed by formylation, this route suffered from a low yield of 12% [, ]. A more efficient method utilizes vanillin as the starting material, selectively introducing a methyl group ortho to the hydroxyl group without needing to protect either the hydroxyl or aldehyde functions [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)